molecular formula C20H23N3O2S2 B2629299 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 851409-23-9

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2629299
CAS RN: 851409-23-9
M. Wt: 401.54
InChI Key: KLUQYCVXCCUWRG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinolines are important in the field of medicinal chemistry and are found in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The quinoline moiety could potentially be synthesized using known methods such as the Skraup, Doebner-von Miller, or Conrad-Limpach syntheses . The other parts of the molecule would likely be added through various other reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline portion of the molecule is a bicyclic structure, containing a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The quinoline moiety, for example, is known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the quinoline moiety could potentially make the compound aromatic and planar .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized novel derivatives of thieno[3,2-d]pyrimidin-4-one and evaluated their potential as antimicrobial agents. For instance, a study synthesized new pyrazolo[3,4-d]pyrimidine derivatives, showing notable antibacterial and antifungal activity. This research indicates the utility of these compounds in developing new antimicrobial agents (B. S. Holla, M. Mahalinga, M. S. Karthikeyan, P. M. Akberali, N. S. Shetty, 2006). Another study focused on synthesizing and evaluating the antitumor activity of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, highlighting the potential of these compounds in cancer research (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Antitubercular and Antifungal Activity

New 4H-chromeno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and antibacterial activity against various bacterial strains. Some derivatives exhibited pronounced antitubercular and antimicrobial activities, indicating their potential in treating tuberculosis and other bacterial infections (Nimesh R. Kamdar, Dhaval D. Haveliwala, Prashant T. Mistry, S. Patel, 2011).

Antioxidant Properties

Research into novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine revealed that some synthesized compounds exhibited higher antioxidant activities than the standard antioxidant. This suggests their potential use in combating oxidative stress-related diseases (M. Hassan, S. M. Abdel‐kariem, T. Ali, 2017).

Dual Inhibitory Activity

A study synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and nonclassical analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The classical analogue was found to be the most potent dual inhibitor known to date, underscoring the potential of these compounds in developing dual-action anticancer therapies (A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk, 2008).

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-3-22-19(25)18-15(11-13(2)27-18)21-20(22)26-12-17(24)23-10-6-8-14-7-4-5-9-16(14)23/h4-5,7,9,13H,3,6,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUQYCVXCCUWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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